

# PVTX-405: A Novel Molecular Glue Degrader Targeting IKZF2 to Overcome Immunotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PVTX-405  |           |
| Cat. No.:            | B15607833 | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Resistance to immunotherapy, particularly immune checkpoint inhibitors (ICIs), remains a significant hurdle in oncology. A key mechanism of resistance is the presence of an immunosuppressive tumor microenvironment (TME), often orchestrated by regulatory T cells (Tregs). PVTX-405 is a first-in-class, orally bioavailable, potent, and highly selective molecular glue degrader of the transcription factor IKZF2 (Helios). By inducing the targeted degradation of IKZF2, PVTX-405 destabilizes Tregs, enhances anti-tumor immune responses, and shows synergistic efficacy with ICIs in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to PVTX-405, highlighting its potential to overcome immunotherapy resistance.

# Introduction: The Challenge of Immunotherapy Resistance

Immune checkpoint inhibitors have revolutionized cancer treatment, yet a substantial number of patients do not respond or develop acquired resistance. The TME is a complex ecosystem of immune cells, stromal cells, and signaling molecules that can either promote or suppress antitumor immunity. Tregs, characterized by the expression of the master regulator FOXP3 and the



Ikaros family member IKZF2 (Helios), are critical mediators of immunosuppression within the TME.[1] High infiltration of Tregs is often associated with poor prognosis and resistance to ICIs. IKZF2 is essential for maintaining the stability and suppressive function of Tregs, making it an attractive therapeutic target to reprogram the TME and enhance anti-tumor immunity.[1]

# PVTX-405: A Selective IKZF2 Molecular Glue Degrader

**PVTX-405** is a novel small molecule that acts as a "molecular glue" to induce the degradation of IKZF2.[2] Unlike traditional inhibitors, molecular glues facilitate a novel interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This approach offers the potential for sustained target knockdown and may circumvent resistance mechanisms associated with inhibitor-based therapies.

#### **Mechanism of Action**

**PVTX-405** functions by promoting the formation of a ternary complex between IKZF2 and Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of IKZF2, marking it for degradation by the proteasome. The degradation of IKZF2 in Tregs leads to their destabilization, characterized by reduced suppressive function and a shift towards a proinflammatory phenotype. This, in turn, enhances the activity of effector T cells (Teffs) and promotes an anti-tumor immune response.





Click to download full resolution via product page

Caption: Mechanism of action of PVTX-405. (Max Width: 760px)



### **Preclinical Data**

The preclinical development of **PVTX-405** has demonstrated its potency, selectivity, and efficacy in overcoming immunotherapy resistance.

#### In Vitro and Ex Vivo Activity

**PVTX-405** induces potent and rapid degradation of IKZF2 in various cell lines and primary human T cells.

| Parameter                   | Cell Line / System | Value  | Reference |
|-----------------------------|--------------------|--------|-----------|
| DC50 (IKZF2<br>Degradation) | Jurkat cells       | 6.3 nM | [3]       |
| DC50 (IKZF2<br>Degradation) | -                  | 0.7 nM | [2]       |
| Dmax (IKZF2<br>Degradation) | Jurkat cells       | >90%   | [2]       |
| hERG Inhibition<br>(IC50)   | -                  | 48 μΜ  | [4]       |

- Selectivity: PVTX-405 demonstrates high selectivity for IKZF2 over other CRBN neosubstrates, including the closely related Ikaros family members IKZF1 and IKZF3.[3]
- Functional Consequences: In Jurkat T cells, degradation of IKZF2 by PVTX-405 leads to a
  dose-dependent increase in the production of the pro-inflammatory cytokine IL-2.[3] Ex vivo
  co-culture assays with human Tregs and Teffs show that PVTX-405 treatment reduces the
  suppressive activity of Tregs, leading to increased Teff proliferation.[3]

#### In Vivo Efficacy

In vivo studies were conducted using a syngeneic MC38 tumor model in humanized CRBN (CRBNI391V) mice, which allows for the evaluation of immunomodulatory agents in an immune-competent setting.



| Study Design        | Treatment Groups                                 | Key Findings                                                                                                                     | Reference |
|---------------------|--------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Monotherapy         | Vehicle, PVTX-405<br>(30 mg/kg, p.o., daily)     | Significant delay in MC38 tumor growth.                                                                                          | [2][3]    |
| Combination Therapy | PVTX-405, anti-PD1,<br>PVTX-405 + anti-PD1       | Combination therapy significantly increased animal survival and led to durable tumor regressions compared to either agent alone. | [2]       |
| Combination Therapy | PVTX-405, anti-LAG3,<br>PVTX-405 + anti-<br>LAG3 | Combination therapy significantly increased animal survival compared to anti-LAG3 alone.                                         | [2]       |

These in vivo results demonstrate that **PVTX-405**, both as a single agent and in combination with immune checkpoint inhibitors, can effectively control tumor growth and improve survival, suggesting its potential to overcome resistance to immunotherapy.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Coexpression of Helios in Foxp3+ Regulatory T Cells and Its Role in Human Disease -PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. High Expression of IKZF2 in Malignant T Cells Promotes Disease Progression in Cutaneous T Cell Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure—Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PVTX-405: A Novel Molecular Glue Degrader Targeting IKZF2 to Overcome Immunotherapy Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607833#the-potential-of-pvtx-405-in-overcoming-immunotherapy-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com